1-acetyl-1H-benzimidazol-2-ol
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Overview
Description
1-Acetyl-1H-benzimidazol-2-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic structures where a benzene ring is fused to an imidazole ring. This compound is characterized by the presence of an acetyl group at the first position and a hydroxyl group at the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include 1-acetyl-1h-benzimidazol-2-ol, have been found to possess broad-spectrum pharmacological properties . They have been reported to exert excellent bioactivity against many ailments . For instance, some benzimidazole derivatives have shown antagonistic properties against MCH-R1 .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function . For example, some benzimidazole derivatives have been found to exhibit antagonistic properties, suggesting they may bind to receptors and inhibit their function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting that they are well-absorbed, distributed throughout the body, metabolized, and excreted.
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting they may have a variety of molecular and cellular effects.
Action Environment
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting they may be stable and effective in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-benzimidazol-2-ol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with acetic anhydride to form an intermediate.
Step 2: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the use of Amberlite IR-120 as a catalyst has been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-benzimidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the acetyl group to other functional groups.
Substitution: The hydroxyl group at the second position can be substituted with other groups, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-Acetyl-1H-benzimidazol-2-ol has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1-Acetyl-1H-benzimidazol-2-ol can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole: The parent compound without any substituents.
2-aminobenzimidazole: Contains an amino group at the second position.
2-mercaptobenzimidazole: Contains a thiol group at the second position.
Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical properties and biological activities. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-acetyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZCOSIWFZPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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